(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-4-5-14(13(19)7-12)21-17(22)11(8-20)6-10-2-1-3-15-16(10)24-9-23-15/h1-7H,9H2,(H,21,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFBSSLUBHUAS-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Enamide: The final step involves the condensation of the benzodioxole derivative with a dichlorophenyl amide under basic conditions to form the (E)-enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The benzodioxole and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In industry, (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The biochemical pathways that are affected by the compound’s action, which could include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Accessibility : The target compound’s benzodioxol-containing analogs (e.g., 37a) exhibit higher synthetic yields (82.55%) compared to naphthyl derivatives (e.g., 36a: 51.42%) , suggesting favorable reaction kinetics for benzodioxol-based syntheses.
- Halogen Effects : The 2,4-dichlorophenyl group in the target compound mirrors the 3,4-dichlorophenyl group in ’s most active cinnamanilides, which show broad-spectrum antibacterial activity .
- Cyanogroup Role: The cyano group in the target compound may enhance binding affinity, similar to trifluoromethyl groups in ’s derivatives, which improve lipophilicity and target engagement .
Antimicrobial Activity:
- 3,4-Dichlorocinnamanilides : Exhibit MIC values as low as 0.12 µM against MRSA and Mycobacterium tuberculosis, outperforming ampicillin and rifampicin . The dichlorophenyl group is critical for membrane penetration and target binding.
- Benzodioxol Derivatives : While biological data for 37a/b is unreported, the benzodioxol group’s electron-rich nature may mimic the dichlorophenyl moiety’s role in enhancing interactions with bacterial enzymes or DNA.
Cytotoxicity and Selectivity:
- 3,4-Dichlorocinnamanilides : Show low cytotoxicity to mammalian cells (e.g., porcine macrophages), indicating a high therapeutic index .
- Diclocymet : Used as a fungicide, its safety profile in mammals is attributed to selective targeting of fungal cytochrome P450 enzymes .
Lipophilicity and ADMET Properties:
Biological Activity
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This compound features a benzodioxole moiety, which has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties. The dichlorophenyl group further enhances its bioactivity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing benzodioxole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodioxole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide has demonstrated:
- Inhibition of Cell Proliferation : Studies report that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that this compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies have indicated that (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that treatment with (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming the induction of apoptosis.
Mechanistic Insights
Further mechanistic studies using Western blot analysis demonstrated that the compound leads to the upregulation of cleaved caspase-3 and PARP, indicating activation of the intrinsic apoptotic pathway. Additionally, it was observed that there was a significant reduction in Bcl-2 expression levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
